![molecular formula C28H30N4O2S B13376682 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea](/img/structure/B13376682.png)
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea is a complex organic compound with the molecular formula C28H30N4O2S and a molecular weight of 486.6284 This compound is known for its unique structural features, which include a piperazine ring, a benzhydryl group, and a thiourea moiety
Méthodes De Préparation
The synthesis of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is functionalized with a benzhydryl group through a nucleophilic substitution reaction.
Introduction of the carbonyl group: The functionalized piperazine is then reacted with a carbonyl-containing reagent to introduce the carbonyl group.
Coupling with the phenyl ring: The intermediate is coupled with a phenyl ring through a condensation reaction.
Formation of the thiourea moiety: Finally, the propionyl group is introduced, and the thiourea moiety is formed through a reaction with a thiourea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Applications De Recherche Scientifique
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea can be compared with other similar compounds, such as:
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-isobutyrylthiourea: This compound has a similar structure but with an isobutyryl group instead of a propionyl group, leading to differences in reactivity and biological activity.
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-(2-furoyl)thiourea: This compound contains a furoyl group, which imparts different chemical and biological properties compared to the propionyl derivative.
Propriétés
Formule moléculaire |
C28H30N4O2S |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C28H30N4O2S/c1-2-25(33)30-28(35)29-24-16-10-9-15-23(24)27(34)32-19-17-31(18-20-32)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,26H,2,17-20H2,1H3,(H2,29,30,33,35) |
Clé InChI |
FJWSMAAPKNETNJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B13376599.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B13376603.png)
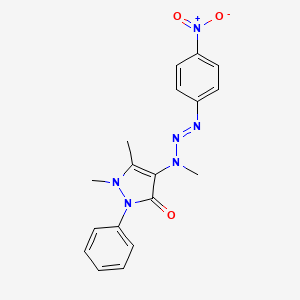
![1-Amino-2,7-dibutyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B13376632.png)
![1-({2-[({2-[(4-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)propan-2-ol](/img/structure/B13376634.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B13376636.png)

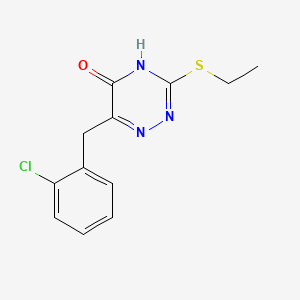
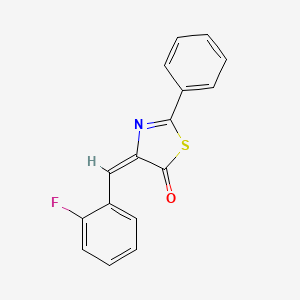
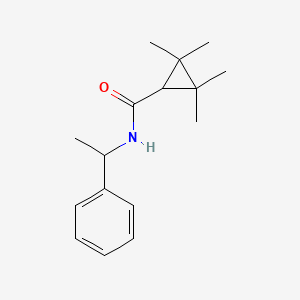
![2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide](/img/structure/B13376658.png)
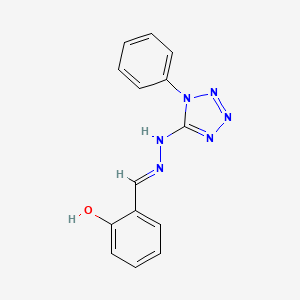
![N-methyl-N-[4-(9-methyl-9H-carbazol-3-yl)-1,3-thiazol-2-yl]amine](/img/structure/B13376660.png)
![N-(4-{bis[4-(diethylamino)phenyl]phosphoryl}phenyl)-N,N-diethylamine](/img/structure/B13376663.png)
